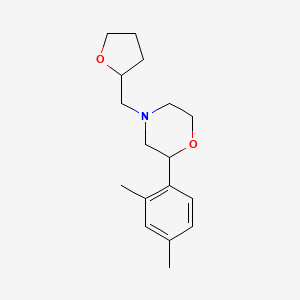
3-bromo-5-nitro-N-(oxan-3-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-nitro-N-(oxan-3-yl)pyridin-2-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 3-bromo-5-nitro-N-(oxan-3-yl)pyridin-2-amine involves the inhibition of various kinases, such as AKT, JAK, and STAT3. The compound has been found to bind to the ATP-binding site of these kinases, thereby preventing their activation. This leads to the inhibition of various downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to exhibit potent anticancer activity by inhibiting the growth and proliferation of cancer cells. It has also shown anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines. The compound has been found to be well-tolerated in animal models, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
3-bromo-5-nitro-N-(oxan-3-yl)pyridin-2-amine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily determined using various analytical techniques, such as HPLC and NMR. The compound has also been found to be stable under various storage conditions. However, the limitations of the compound include its relatively low solubility in water, which can make it challenging to work with in aqueous environments.
Future Directions
There are several future directions for the research on 3-bromo-5-nitro-N-(oxan-3-yl)pyridin-2-amine. One direction is to investigate the compound's potential as a treatment for other diseases, such as neurodegenerative diseases and viral infections. Another direction is to optimize the synthesis process to improve the yield and purity of the compound. Additionally, the compound's pharmacokinetics and pharmacodynamics can be further studied to determine its optimal dosing and administration regimen. Finally, the compound's potential as a lead compound for the development of new drugs can be explored by synthesizing and testing various analogs.
Synthesis Methods
3-bromo-5-nitro-N-(oxan-3-yl)pyridin-2-amine can be synthesized using various methods, including the reaction of 3-bromo-5-nitropyridin-2-amine with oxane-3-carboxylic acid in the presence of a coupling reagent. Another method involves the reaction of 3-bromo-5-nitropyridin-2-amine with oxane-3-carboxylic acid chloride in the presence of a base. The yield of the synthesis process can be improved by optimizing the reaction conditions.
Scientific Research Applications
3-bromo-5-nitro-N-(oxan-3-yl)pyridin-2-amine has potential applications in the field of medicinal chemistry. It can be used as a building block for the synthesis of various biologically active compounds, such as kinase inhibitors, antitumor agents, and anti-inflammatory agents. The compound has been found to exhibit potent activity against various cancer cell lines, including breast, lung, and colon cancer. It has also shown promising results in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Properties
IUPAC Name |
3-bromo-5-nitro-N-(oxan-3-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O3/c11-9-4-8(14(15)16)5-12-10(9)13-7-2-1-3-17-6-7/h4-5,7H,1-3,6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZADQSLKLQXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC2=C(C=C(C=N2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone](/img/structure/B7630148.png)


![N-[1-benzofuran-2-yl(cyclopropyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7630178.png)
![N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B7630180.png)
![N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-N-methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7630183.png)
![5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide](/img/structure/B7630185.png)
![1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea](/img/structure/B7630192.png)
![Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7630196.png)
![5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile](/img/structure/B7630204.png)
![2-[2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidin-1-yl]acetamide](/img/structure/B7630212.png)
![3-(Oxan-4-ylsulfonyl)-3-azatricyclo[4.2.1.02,5]nonane](/img/structure/B7630240.png)
![[3-[(2-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7630247.png)

